Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzothiazole moiety, which is a bicyclic structure containing both sulfur and nitrogen atoms, and a dihydropyridine ring, which is a six-membered ring with one nitrogen atom.
Preparation Methods
The synthesis of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of substituted 2-amino-benzothiazole with dimethyl acetylenedicarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is utilized in studying enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The dihydropyridine ring can modulate calcium channels, affecting cellular processes such as muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Employed in the development of anti-inflammatory and analgesic agents.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C16H13N3O5S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxopyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H13N3O5S/c1-23-14(21)9-7-19(8-10(13(9)20)15(22)24-2)18-16-17-11-5-3-4-6-12(11)25-16/h3-8H,1-2H3,(H,17,18) |
InChI Key |
BXULJAHXHPHCTC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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